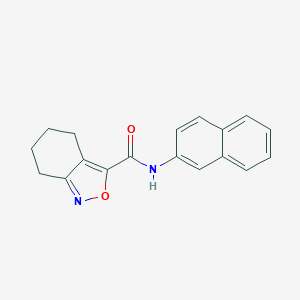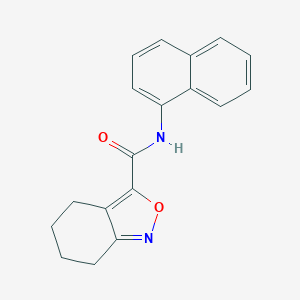![molecular formula C19H18N4S2 B287652 2,5-Dimethylphenyl 2-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl sulfide](/img/structure/B287652.png)
2,5-Dimethylphenyl 2-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethylphenyl 2-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl sulfide is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the triazolothiadiazole family and has been synthesized using various methods.
Mécanisme D'action
The exact mechanism of action of 2,5-Dimethylphenyl 2-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl sulfide is not fully understood. However, it has been suggested that this compound exerts its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. Additionally, this compound has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
2,5-Dimethylphenyl 2-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl sulfide has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has also been reported to possess anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2,5-Dimethylphenyl 2-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl sulfide in lab experiments is its potent antitumor activity. This makes it an ideal compound for studying the mechanisms of cancer cell growth and proliferation. Additionally, this compound has also been found to possess antimicrobial activity, which makes it a useful compound for studying the mechanisms of bacterial and fungal growth.
However, one of the major limitations of using this compound is its potential toxicity. In vitro studies have shown that this compound can induce apoptosis in normal cells as well, which raises concerns about its potential side effects.
Orientations Futures
There are several future directions for research involving 2,5-Dimethylphenyl 2-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl sulfide. One of the most significant directions is the development of more potent analogs of this compound with improved selectivity and reduced toxicity. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential applications in other scientific research fields such as neuroscience and immunology. Finally, more in vivo studies are needed to evaluate the safety and efficacy of this compound for potential clinical applications.
Méthodes De Synthèse
The synthesis of 2,5-Dimethylphenyl 2-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl sulfide has been reported using various methods. One of the most commonly used methods involves the reaction of 2,5-dimethylphenyl ethanethiol with 3-phenyl-1,2,4-triazole-5-thiol in the presence of an oxidant such as hydrogen peroxide. This reaction results in the formation of the desired compound in good yields.
Applications De Recherche Scientifique
2,5-Dimethylphenyl 2-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl sulfide has shown potential applications in various scientific research fields. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been reported to exhibit potent antitumor activity against various cancer cell lines. Additionally, this compound has also been found to possess antimicrobial activity against various bacterial and fungal strains.
Propriétés
Nom du produit |
2,5-Dimethylphenyl 2-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl sulfide |
|---|---|
Formule moléculaire |
C19H18N4S2 |
Poids moléculaire |
366.5 g/mol |
Nom IUPAC |
6-[2-(2,5-dimethylphenyl)sulfanylethyl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H18N4S2/c1-13-8-9-14(2)16(12-13)24-11-10-17-22-23-18(20-21-19(23)25-17)15-6-4-3-5-7-15/h3-9,12H,10-11H2,1-2H3 |
Clé InChI |
QBSYRFCSJWGCCY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)SCCC2=NN3C(=NN=C3S2)C4=CC=CC=C4 |
SMILES canonique |
CC1=CC(=C(C=C1)C)SCCC2=NN3C(=NN=C3S2)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(2-Fluorobenzyl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287571.png)
![6-[1,1'-Biphenyl]-4-yl-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287573.png)
![6-(3-Chlorobenzyl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287574.png)
![3-(2-Methylbenzyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287575.png)
![6-(2,3-Dimethoxyphenyl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287580.png)
![Methyl2-[3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenylether](/img/structure/B287581.png)
![6-(2,4-Dichlorobenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287583.png)
![methyl 5-amino-1-[6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287584.png)
![6-(2,4-Dimethylphenyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287585.png)
![6-(2,4-Dichlorobenzyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287586.png)
![5-amino-3-methyl-1-[6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B287587.png)


![6-(3-Chlorobenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287591.png)